![molecular formula C17H19N3O3S B2906294 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone CAS No. 626222-57-9](/img/structure/B2906294.png)
2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone is a synthetic compound known for its unique chemical structure and versatile applications in various fields including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridazinyl sulfanyl moiety linked to a morpholin-4-yl ethanone structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone typically involves the following steps:
Formation of the pyridazinyl sulfanyl intermediate through a nucleophilic substitution reaction.
Coupling of the intermediate with a morpholin-4-yl ethanone precursor under mild conditions.
Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Industrial Production Methods: The industrial production of this compound follows a scalable synthetic route:
Utilization of high-efficiency reactors to ensure uniform mixing and reaction consistency.
Implementation of continuous flow processes to enhance production efficiency.
Application of advanced purification techniques such as crystallization and chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone undergoes various chemical reactions, including:
Oxidation: : Conversion to sulfone derivatives using common oxidizing agents.
Reduction: : Reduction of the pyridazinyl ring or morpholin-4-yl moiety under specific conditions.
Substitution: : Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Sulfone derivatives from oxidation.
Reduced analogs of the original compound.
Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
The compound finds extensive use in the following areas:
Chemistry
As a starting material for synthesizing more complex molecules.
In the study of reaction mechanisms involving sulfur and nitrogen-containing heterocycles.
Biology
As a probe to investigate biological pathways and molecular interactions.
In the development of bioactive molecules for research purposes.
Medicine
Potential therapeutic applications due to its unique pharmacophore.
Exploration in the design of new drugs with specific target activities.
Industry
Utilized in the manufacturing of specialty chemicals.
Application in material science for developing novel materials with specific properties.
Mécanisme D'action
Mechanism by which the compound exerts its effects
Interaction with biological targets through binding to specific receptors or enzymes.
Modulation of biochemical pathways leading to desired biological outcomes.
Molecular Targets and Pathways Involved
Specific binding to enzyme active sites or receptor proteins.
Involvement in signal transduction pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Structural analogs with modifications in the pyridazinyl or morpholin-4-yl groups.
Comparison of biological activities and chemical properties.
List of Similar Compounds
2-[6-(4-Hydroxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone.
2-[6-(4-Methyl-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone.
2-[6-(4-Chloro-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone.
This overview provides a comprehensive guide to the compound 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Whether for academic research or industrial use, understanding these aspects offers valuable insights into its potential and versatility.
Propriétés
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-22-14-4-2-13(3-5-14)15-6-7-16(19-18-15)24-12-17(21)20-8-10-23-11-9-20/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKECZQTUHAQEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
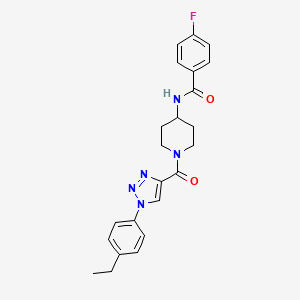
![N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2906217.png)
![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2906218.png)
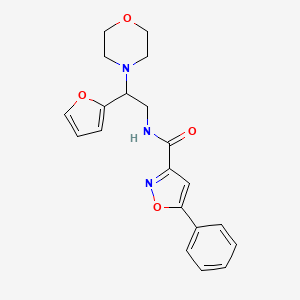
![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906222.png)
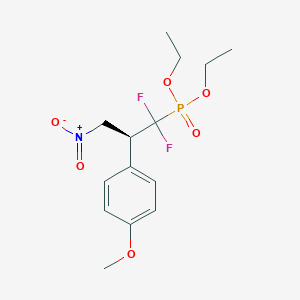
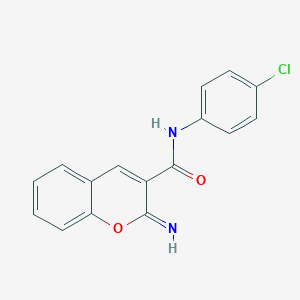
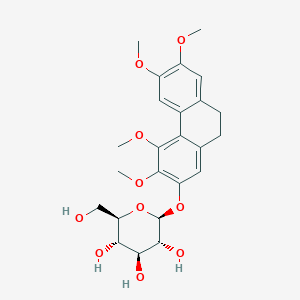
![3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine](/img/structure/B2906228.png)
![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide](/img/structure/B2906229.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2906230.png)
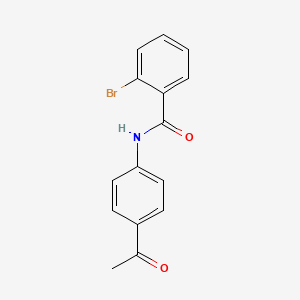
![N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2906234.png)
